molecular formula C8H5BrN2O2 B14547520 4H-Pyrano[2,3-b]pyridin-4-one, 2-amino-3-bromo- CAS No. 61997-18-0

4H-Pyrano[2,3-b]pyridin-4-one, 2-amino-3-bromo-

Cat. No.: B14547520
CAS No.: 61997-18-0
M. Wt: 241.04 g/mol
InChI Key: TXBFYGYSICXFSH-UHFFFAOYSA-N
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Description

4H-Pyrano[2,3-b]pyridin-4-one, 2-amino-3-bromo- is a heterocyclic compound that features a pyrano-pyridine fused ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrano[2,3-b]pyridin-4-one, 2-amino-3-bromo- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-3-bromo-pyridine with suitable aldehydes and ketones in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrano[2,3-b]pyridin-4-one, 2-amino-3-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Scientific Research Applications

4H-Pyrano[2,3-b]pyridin-4-one, 2-amino-3-bromo- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4H-Pyrano[2,3-b]pyridin-4-one, 2-amino-3-bromo- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrano[2,3-b]pyridin-4-one, 2-amino-3-bromo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and amino groups provide versatile sites for further functionalization and derivatization, making it a valuable compound in various research fields .

Properties

CAS No.

61997-18-0

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-amino-3-bromopyrano[2,3-b]pyridin-4-one

InChI

InChI=1S/C8H5BrN2O2/c9-5-6(12)4-2-1-3-11-8(4)13-7(5)10/h1-3H,10H2

InChI Key

TXBFYGYSICXFSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC(=C(C2=O)Br)N

Origin of Product

United States

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